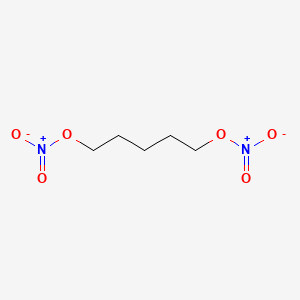

1,5-Pentanediol, dinitrate

Description

Structure

3D Structure

Properties

CAS No. |

3457-92-9 |

|---|---|

Molecular Formula |

C5H10N2O6 |

Molecular Weight |

194.14 g/mol |

IUPAC Name |

5-nitrooxypentyl nitrate |

InChI |

InChI=1S/C5H10N2O6/c8-6(9)12-4-2-1-3-5-13-7(10)11/h1-5H2 |

InChI Key |

MIYIEPHJPVBSEV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Pentanediol, Dinitrate and Analogues

General Principles and Mechanistic Considerations in Nitrate (B79036) Ester Synthesis

The formation of nitrate esters, a process sometimes referred to as O-nitration or nitrooxylation, is fundamentally an esterification reaction between an alcohol and nitric acid. wikipedia.orgwikipedia.org The most prevalent method involves the use of a "mixed acid," which is a combination of concentrated nitric acid and a strong dehydrating acid, typically sulfuric acid. wikipedia.orggoogle.comacs.org

The key to this reaction is the in-situ generation of the highly reactive nitronium ion (NO₂⁺). google.comacs.orgsaskoer.ca The mechanism proceeds as follows:

Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates the nitric acid. youtube.com

Formation of the Nitronium Ion: The protonated nitric acid then loses a water molecule to form the electrophilic nitronium ion. youtube.com

Nucleophilic Attack: The alcohol's hydroxyl group, acting as a nucleophile, attacks the electrophilic nitrogen of the nitronium ion. youtube.comkhanacademy.org

Deprotonation: A base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes the proton from the oxygen atom of the original hydroxyl group, yielding the nitrate ester and regenerating the acid catalyst. youtube.com

The reaction is an equilibrium process. To drive the reaction towards the formation of the nitrate ester, it is crucial to remove the water that is formed as a byproduct. This is the primary role of the sulfuric acid in the mixed acid system. wikipedia.org

Alternative nitrating agents have been developed to circumvent the harsh conditions of mixed acid nitration. These include:

Acyl nitrates and nitryl halides: These reagents can be effective but are often sensitive to moisture and may be thermally unstable. rsc.org

Dinitrogen pentoxide (N₂O₅): This is a powerful and eco-friendly nitrating agent that can be used in a stoichiometric manner, reducing acid waste. acs.orgnih.gov It is particularly useful for synthesizing compounds that are unstable in strong acidic media. acs.org

Nitronium salts: Salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) allow for nitration under anhydrous conditions. lsbu.ac.uk

The choice of nitrating agent and reaction conditions significantly influences the outcome of the synthesis, including yield, purity, and the formation of byproducts. acs.org

Specific Synthetic Pathways and Reaction Conditions for 1,5-Pentanediol (B104693), Dinitrate

The primary synthetic route to 1,5-pentanediol, dinitrate involves the direct nitration of 1,5-pentanediol. This is typically achieved by reacting the diol with a nitrating agent.

Mixed Acid Nitration:

The most common method employs a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orggoogle.com

Reactants: 1,5-Pentanediol, concentrated nitric acid, and concentrated sulfuric acid.

Reaction Conditions: The reaction is highly exothermic and requires careful temperature control, typically maintained at low temperatures (e.g., 0-10 °C) to minimize side reactions such as oxidation. vulcanchem.comsciencemadness.org The molar ratio of nitric acid to the hydroxyl groups of the diol is a critical parameter. google.com

Mechanism: The reaction follows the general mechanism of nitrate ester synthesis, where the hydroxyl groups of 1,5-pentanediol are successively protonated and then attacked by the nitronium ion.

Alternative Nitrating Systems:

To avoid the corrosive and hazardous nature of mixed acids, other nitrating systems can be employed.

Nitric Acid in Acetic Anhydride (B1165640): This mixture can be used for nitration, as the acetic anhydride acts as a dehydrating agent. wikipedia.org

Dinitrogen Pentoxide (N₂O₅): The use of N₂O₅ in an inert solvent like dichloromethane (B109758) offers a cleaner and often more controlled nitration method. lsbu.ac.uknih.gov

Synthesis of the Precursor: 1,5-Pentanediol

The availability of high-purity 1,5-pentanediol is crucial for the synthesis of the dinitrate. 1,5-Pentanediol can be produced from various starting materials, including those derived from biomass.

From Tetrahydrofurfuryl Alcohol: A common route involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which can be derived from furfural (B47365), a biomass-derived platform chemical. google.comosti.govresearchgate.netgoogle.com This process often utilizes catalysts containing metals like copper, nickel, or rhodium. osti.govresearchgate.netresearchgate.net

From Glutaric Acid: The reduction of glutaric acid or its esters can also yield 1,5-pentanediol.

The choice of synthetic pathway for both the precursor and the final dinitrate product depends on factors such as desired purity, scale of production, and environmental considerations.

Optimization Strategies for Synthesis Yields and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are critical for its intended applications. acs.org Key strategies focus on controlling reaction parameters and purification methods.

Reaction Condition Optimization:

Temperature Control: Maintaining a low and stable reaction temperature is paramount to suppress side reactions, particularly oxidation of the alcohol, which can lead to the formation of byproducts and reduce the yield of the desired nitrate ester. sciencemadness.orglew.ro

Molar Ratios of Reactants: The stoichiometry of the nitrating agent to the alcohol is a critical factor. google.com An excess of the nitrating agent is often used to drive the reaction to completion, but this can also increase the potential for over-nitration or side reactions. google.com Design of Experiments (DoE) can be a powerful tool to systematically optimize the molar ratios and other variables. acs.org

Addition Rate: The rate at which the alcohol is added to the nitrating mixture, or vice versa, can significantly impact local temperature and concentration gradients, thereby influencing the product distribution and purity. Slow and controlled addition is generally preferred.

Purification Techniques:

After the reaction is complete, the crude product mixture contains the desired dinitrate ester along with residual acids, water, and various byproducts. Effective purification is necessary to isolate the this compound in high purity.

Quenching and Neutralization: The reaction is typically quenched by pouring the mixture into a large volume of cold water or ice to dilute the acids and precipitate the organic product. The acidic mixture is then carefully neutralized, often with a weak base like sodium bicarbonate, to remove residual acids.

Solvent Extraction: Liquid-liquid extraction is a common method to separate the nitrate ester from the aqueous phase and water-soluble impurities. A suitable organic solvent, such as dichloromethane or ethyl acetate, is used for this purpose.

Washing: The organic extract is washed successively with water, a dilute basic solution (to remove any remaining acidic impurities), and finally with brine to remove excess water.

Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

Chromatography: For achieving very high purity, column chromatography can be employed to separate the desired dinitrate from any remaining impurities and isomeric byproducts.

Table 1: Factors Influencing Yield and Purity of Dinitrate Ester Synthesis

| Factor | Effect on Yield | Effect on Purity | Optimization Strategy |

| Temperature | Lower temperatures generally favor higher yields by minimizing decomposition and side reactions. sciencemadness.org | Lower temperatures reduce the formation of oxidative byproducts. sciencemadness.org | Maintain a consistently low temperature (e.g., 0-10 °C) using an ice bath and controlled addition of reactants. |

| Molar Ratio | An optimal ratio of nitrating agent to alcohol maximizes conversion. google.com | Excess nitrating agent can lead to impurities from over-nitration or side reactions. google.com | Systematically vary the molar ratio to find the optimal balance between high conversion and minimal byproduct formation. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Prolonged reaction times can lead to product decomposition or the formation of degradation products. | Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time. |

| Purity of Starting Materials | Impurities in the starting diol can lead to undesired byproducts. | High-purity starting materials are essential for obtaining a high-purity product. | Use highly purified 1,5-pentanediol. |

Stereoselective Synthesis Approaches for Structurally Related Dinitrate Esters

While 1,5-pentanediol is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of structurally related chiral dinitrate esters. The spatial arrangement of atoms in a molecule can significantly influence its physical, chemical, and biological properties.

Chiral Starting Materials:

The most straightforward approach to obtaining an enantiomerically pure nitrate ester is to start with a chiral alcohol. The nitration reaction itself does not typically create a new stereocenter at the carbon bearing the hydroxyl group. Therefore, the stereochemistry of the starting alcohol is retained in the final nitrate ester product. For example, the nitration of a chiral diol, such as (R,R)-2,3-butanediol, would yield the corresponding (R,R)-2,3-butanediol dinitrate.

Asymmetric Synthesis:

Chiral Catalysts: A chiral catalyst can be used to influence the stereochemical outcome of a reaction that creates a stereocenter. For instance, in the synthesis of a precursor to a chiral diol, a chiral catalyst could be used in a hydrogenation or oxidation step to produce one enantiomer in excess.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter has been created, the auxiliary is removed.

Stereoselective Reactions:

Certain types of reactions are inherently stereoselective. For example, some enzymatic reactions can be highly selective for producing a single stereoisomer. While not directly applicable to the nitration step itself, such reactions could be used to prepare a chiral diol precursor.

Table 2: Examples of Stereoselective Synthesis in Related Compounds

| Reaction Type | Description | Relevance to Dinitrate Esters |

| Enzyme-Catalyzed Reactions | Enzymes can exhibit high stereoselectivity, enabling the synthesis of chiral building blocks. acs.org | Enzymatic resolution or desymmetrization could be used to produce enantiomerically pure diols for subsequent nitration. |

| Chiral Pool Synthesis | Utilizes readily available chiral natural products as starting materials. | A chiral diol could be synthesized from a starting material like a sugar or an amino acid, followed by nitration. |

| Asymmetric Hydrogenation | The use of chiral catalysts to hydrogenate a prochiral substrate, creating a chiral center with high enantiomeric excess. | A prochiral diketone could be asymmetrically hydrogenated to produce a chiral diol, which is then nitrated. |

| Beckmann Rearrangement | This reaction can be used to synthesize chiral lactams, which can be further converted to other chiral molecules. researchgate.net | While not a direct route, it demonstrates a method for creating stereocenters in cyclic systems that could be precursors to dinitrate esters. |

The choice of stereoselective strategy depends on the specific target molecule, the availability of starting materials, and the desired level of enantiomeric purity. kyushu-u.ac.jpacs.orggoogle.com

Green Chemistry Principles Applied to Dinitrate Ester Synthesis

The application of green chemistry principles to the synthesis of dinitrate esters aims to reduce the environmental impact and improve the safety of the manufacturing process. acs.orginnovareacademics.innih.gov This involves considering the entire lifecycle of the chemical process, from the choice of starting materials to the generation of waste.

Key Green Chemistry Principles in Dinitrate Ester Synthesis:

Prevention of Waste: The most effective green chemistry principle is to prevent the formation of waste in the first place. acs.orginnovareacademics.in This can be achieved by designing syntheses with high atom economy. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The traditional mixed acid nitration has a poor atom economy due to the large excess of sulfuric acid used, which is not incorporated into the final product.

Use of Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov The use of highly corrosive and hazardous mixed acids is a significant concern.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. innovareacademics.innih.gov Many traditional nitration reactions use chlorinated solvents, which are environmentally persistent.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.orgnih.gov The synthesis of 1,5-pentanediol from biomass-derived furfural is an excellent example of this principle. osti.govresearchgate.net

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.orgnih.gov The use of catalytic amounts of a strong acid or the development of recyclable solid acid catalysts for nitration would be a significant green improvement.

Greener Approaches to Dinitrate Ester Synthesis:

Alternative Nitrating Agents: The use of dinitrogen pentoxide (N₂O₅) offers a greener alternative to mixed acids as it can be used in near-stoichiometric amounts, significantly reducing acid waste. acs.orgnih.gov

Solvent-Free Reactions: Mechanochemistry, or performing reactions by grinding solids together, can eliminate the need for solvents. rsc.org This approach has been explored for nitration reactions. rsc.org

Biocatalysis: While not yet applied to the direct nitration of alcohols, enzymes are used in the synthesis of chiral alcohols and other precursors, often under mild and environmentally benign conditions. acs.org

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over temperature and mixing, leading to higher yields and purity, and can also improve the safety of handling hazardous reagents.

Table 3: Comparison of Traditional vs. Greener Synthesis Approaches

| Feature | Traditional Mixed Acid Nitration | Greener Approaches |

| Nitrating Agent | Concentrated HNO₃ and H₂SO₄ wikipedia.org | Dinitrogen pentoxide (N₂O₅) acs.orgnih.gov, Nitronium salts lsbu.ac.uk |

| Solvent | Often chlorinated solvents (e.g., dichloromethane) wikipedia.org | Solvent-free (mechanochemistry) rsc.org, Greener solvents (e.g., ionic liquids) nih.gov |

| Catalyst | Stoichiometric use of sulfuric acid wikipedia.org | Recyclable solid acid catalysts, Lewis acids rsc.org |

| Waste Generation | Large volumes of acidic wastewater lsbu.ac.uk | Significantly reduced waste, especially with stoichiometric reagents like N₂O₅ nih.gov |

| Safety | Highly exothermic, use of corrosive and hazardous acids acs.org | Potentially safer with better process control (e.g., flow chemistry) and less hazardous reagents. acs.org |

| Feedstock | Petroleum-derived diols | Biomass-derived diols (e.g., from furfural) osti.govresearchgate.net |

The ongoing development of greener synthetic methods is crucial for the sustainable production of this compound and other nitrate esters, balancing the need for these important compounds with the imperative to protect human health and the environment.

Molecular Structure and Conformational Analysis of 1,5 Pentanediol, Dinitrate

Advanced Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural elucidation of 1,5-Pentanediol (B104693), dinitrate, rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and the chemical environment of its constituent atoms.

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of the compound. The NIST Chemistry WebBook provides mass spectrum data for 1,5-Pentanediol, dinitrate, obtained through electron ionization (EI). nist.gov This technique involves bombarding the molecule with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting spectrum serves as a molecular fingerprint.

Table 1: Electron Ionization Mass Spectrometry Data for this compound

| Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C5H10N2O6 | nist.gov |

| Molecular Weight | 194.1427 g/mol | nist.gov |

| CAS Registry Number | 3457-92-9 | nist.gov |

| Ionization Method | Electron Ionization (EI) | nist.gov |

Data sourced from the NIST Chemistry WebBook. nist.gov

Further characterization can be achieved using ion mobility spectrometry-mass spectrometry (IMS-MS), which provides information about the size, shape, and charge of an ion. Predicted collision cross-section (CCS) values, which are theoretical calculations of the ion's rotational average area, can be used to support experimental findings. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.06116 | 141.3 |

| [M+Na]+ | 217.04310 | 146.8 |

| [M-H]- | 193.04660 | 163.6 |

Data calculated using CCSbase and sourced from PubChemLite. uni.lu

While specific experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.

¹H NMR Spectroscopy would be expected to show signals corresponding to the protons on the pentane (B18724) backbone. The protons on the carbons adjacent to the nitrate (B79036) ester groups (C1 and C5) would be shifted downfield compared to the protons on the central carbons (C2, C3, and C4) due to the electron-withdrawing effect of the -ONO2 group.

¹³C NMR Spectroscopy would similarly show distinct signals for the five carbon atoms, with the C1 and C5 carbons appearing at a lower field than the C2, C3, and C4 carbons.

Infrared (IR) Spectroscopy would be characterized by strong absorption bands typical of nitrate esters. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the N-O bonds in the -NO2 group, typically appearing in the regions of 1660-1625 cm⁻¹ and 1285-1270 cm⁻¹, respectively. Stretching vibrations of the C-O and O-N bonds would also be present.

Computational Methods for Conformational Landscape Exploration

The flexibility of the five-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. Computational chemistry provides powerful tools to explore this complex potential energy surface and identify the most stable conformers.

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to perform these analyses. A computational study on the parent compound, 1,5-pentanediol, highlights the complexity involved, identifying 109 distinct conformers. researchgate.net That study utilized the B3LYP/6-31+G(d,p) method to calculate peak positions and intensities for simulated spectra and performed free energy calculations to determine the relative populations of conformers at room temperature. researchgate.net

For this compound, a similar computational approach would be necessary to understand its conformational preferences. The key factors influencing its conformational landscape include:

Torsional Strain: Rotation around the C-C and C-O single bonds.

Steric Hindrance: Repulsive interactions between the bulky nitrate ester groups and between the nitrate groups and the hydrocarbon chain.

Dipole-Dipole Interactions: Interactions between the polar C-O and N=O bonds.

Table 3: Computational Methods for Conformational Analysis

| Method | Purpose | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP functional) | Calculating electronic structure, optimizing geometries, and determining relative energies of conformers. | To identify stable conformers and predict their relative abundance. |

| Møller-Plesset Perturbation Theory (MP2) | A higher-level method that includes electron correlation for more accurate energy calculations. | To refine the energy rankings of the most stable conformers identified by DFT. |

| Conformational Search Algorithms | Systematically exploring the potential energy surface to find all low-energy conformers. | To ensure a thorough exploration of the vast number of possible spatial arrangements of the flexible molecule. |

These computational studies are crucial for interpreting experimental data and understanding how the molecule's three-dimensional shape influences its physical and chemical properties. For instance, the distance between the two nitrate ester groups, which is determined by the chain's conformation, could be a critical parameter for its reactivity and material properties.

Analysis of Isomeric Forms and Their Structural Implications

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, several positional isomers exist, where the nitrate ester groups are attached to different carbon atoms on the pentane backbone. stenutz.eu The specific placement of these functional groups has significant structural implications.

The parent structure is this compound, where the nitrate groups are on the terminal carbons of the five-carbon chain. stenutz.eu Other possible isomers include those where the nitrate groups are located at other positions.

Table 4: Positional Isomers of Pentanediol Dinitrate

| Isomer Name | Structural Description |

|---|---|

| This compound | Nitrate groups are at positions 1 and 5. |

| Pentane-1,2-diyl dinitrate | Nitrate groups are on adjacent carbons, at positions 1 and 2. |

| Pentane-1,4-diyl dinitrate | Nitrate groups are at positions 1 and 4. |

| 4-Nitrooxypentan-2-yl nitrate | A branched isomer with nitrate groups at positions 2 and 4. |

Data sourced from Stenutz. stenutz.eu

The structural differences between these isomers are significant. For example, the distance and spatial relationship between the two nitrate ester groups vary considerably. In the 1,5-isomer, the groups are far apart at the ends of a flexible chain. In the 1,2-isomer, they are in close proximity on adjacent carbons. These structural variations would lead to different physical properties (e.g., boiling point, density, polarity) and distinct spectroscopic signatures (NMR, IR, and MS).

The synthesis of this compound, must be carefully controlled to minimize the formation of these unwanted isomers. The presence of isomeric impurities can significantly alter the properties of the final product. The importance of isomeric purity is highlighted in the synthesis of related compounds, such as pentamethylene 1,5-diisocyanate, where the presence of branched isomers is carefully controlled to less than 100 ppm. This demonstrates that achieving high isomeric purity is a critical aspect of the chemical process for industrial applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-Pentanediol |

| 4-Nitrooxypentan-2-yl nitrate |

| Pentane-1,2-diyl dinitrate |

| Pentane-1,4-diyl dinitrate |

| Pentamethylene 1,5-diisocyanate |

Mechanistic Studies of Reaction Pathways and Kinetics

Thermal Decomposition Pathways

The thermal decomposition of 1,5-Pentanediol (B104693), dinitrate is a multifaceted process governed by several competing and sequential reactions. The initial and most critical step in this process is the breaking of the chemical bonds within the molecule, which then dictates the subsequent formation of various products.

Table 1: Activation Energies for Thermal Decomposition of Select Nitrate (B79036) Esters

| Compound | Activation Energy (kJ/mol) |

|---|---|

| Primary and Secondary Nitrate Esters | ~170 |

| Tertiary Nitrates (in diethyl ether) | Lower than primary/secondary |

This table presents a generalized view of activation energies for different classes of nitrate esters. uri.edu

While homolytic cleavage is the dominant initiation step, alternative degradation pathways can also occur. The environment in which the decomposition takes place can influence these pathways. For instance, in the presence of a hydrogen-donor solvent like tetralin, the initially formed radicals can be stabilized, leading to a different product distribution. uri.edu Bimolecular reactions, where two molecules or radicals interact, can also play a role, especially at higher concentrations. However, for 1,5-Pentanediol, dinitrate, which has a 1,5-relationship between the dinitrate groups, the nitrate groups tend to behave as isolated mononitrates, suggesting that intramolecular interactions between the two nitrate groups are less significant compared to dinitrates with a 1,3 or 1,4 relationship. uri.edu

Following the initial homolytic cleavage, a cascade of reactions involving radical intermediates ensues. The primary alkoxy radical formed can undergo several transformations. In the presence of a hydrogen-donor solvent, the alkoxy radical can be reduced to the parent diol, 1,5-Pentanediol. uri.edu This is a major pathway observed in the thermolysis of this compound in tetralin. uri.edu The nitrogen dioxide (NO2) formed can also participate in subsequent reactions. The chemistry following the initial cleavage is highly dependent on the molecular structure. uri.edu

A notable reaction pathway for the alkoxy-nitrate radical intermediate is intramolecular cyclization. In the case of this compound, this can lead to the formation of tetrahydropyran (B127337), a six-membered cyclic ether, although this is a minor product (around 5%). uri.edu The formation of this cyclic product suggests a stepwise decomposition mechanism where one nitrate group cleaves, and the resulting radical intermediate undergoes ring closure before the second nitrate group is affected. uri.edu This contrasts with other diol dinitrates, such as 1,4-butanediol (B3395766) dinitrate, where fragmentation to smaller molecules like ethylene (B1197577) can be a major pathway. uri.edu The additional methylene (B1212753) group in this compound appears to suppress the formation of olefins. uri.edu

Table 2: Products from the Thermolysis of this compound in Tetralin

| Product | Yield |

|---|---|

| 1,5-Pentanediol | Major Product |

| Tetrahydropyran | 5% |

This table shows the observed products from the thermal decomposition of this compound in a hydrogen-donating solvent. uri.edu

The molecular structure of a nitrate ester has a profound influence on its decomposition kinetics and the resulting product distribution. For this compound, the separation of the two nitrate groups by five carbon atoms leads them to react largely independently of each other. uri.edu This is in contrast to 1,3- and 1,4-dinitrates where intramolecular reactions are more prominent. uri.edu The absence of significant substitution on the carbon backbone of this compound means that pathways involving the formation of highly stabilized radicals are less favored compared to more substituted nitrate esters. uri.edu The relatively high frequency factors observed for the decomposition of 1,5-pentanediol dinitrate have been noted, though experimental error in gas chromatography at high temperatures could be a contributing factor. uri.edu

Intramolecular Cyclization and Ring Closure Reactions Leading to Oxiranes

Hydrolytic Degradation Mechanisms

Kinetic Studies of Hydrolysis Under Varying Environmental Conditions (e.g., pH, temperature, pressure)

Photolytic Degradation Processes

Photolytic degradation involves the breakdown of a molecule upon the absorption of light. For nitrate esters, this process is of significant interest as it can be a major environmental degradation pathway.

The primary photochemical process for simple alkyl nitrates upon irradiation with ultraviolet (UV) light is the homolytic cleavage (homolysis) of the weak oxygen-nitrogen (O-NO₂) bond. This bond cleavage is the rate-determining step and results in the formation of an alkoxy radical and nitrogen dioxide (NO₂).

For this compound, the initial photo-induced cleavage would generate a pentan-1,5-dioxy dinitrate radical and a nitrogen dioxide molecule. O₂(N)O-CH₂(CH₂)₃CH₂-O(N)O₂ + hν → O₂(N)O-CH₂(CH₂)₃CH₂-O• + •NO₂

The resulting alkoxy radical is highly reactive and can undergo further reactions, such as β-scission (cleavage of a carbon-carbon bond) or hydrogen abstraction from other molecules.

The specific photodegradation products of this compound are not well-documented. However, based on the known reactivity of alkoxy radicals generated from other nitrate esters, a variety of products could be anticipated. The subsequent reactions of the initially formed alkoxy radical can lead to the formation of aldehydes, shorter-chain alcohols, and other fragmented molecules. For example, the thermal decomposition of the related 1,4-Butanediol dinitrate was found to produce ethylene and formaldehyde (B43269), suggesting that similar fragmentation pathways could occur under photolytic conditions. The identification of these complex product mixtures typically requires advanced analytical methods like GC-MS or LC-MS/MS.

Photo-induced Bond Cleavage and Radical Generation

Kinetics and Rate Law Determinations

Kinetic studies of the degradation of nitrate esters often reveal that the initial step, whether thermal or photolytic bond cleavage, follows a first-order rate law. This means the rate of decomposition is directly proportional to the concentration of the nitrate ester itself.

Rate = k[this compound]

Where 'k' is the first-order rate constant.

Studies on the thermal decomposition of this compound have shown that it follows a first-order rate law to a high degree of reaction (~90%). The rate-determining step is identified as the homolytic cleavage of the RO-NO₂ linkage. It is plausible that the photolytic degradation would also follow pseudo-first-order kinetics under constant light intensity. The rate constant 'k' in this case would depend on factors such as the light intensity and the quantum yield of the photodegradation process.

Experimental Determination of Reaction Orders (e.g., First-Order Kinetics in Thermolysis)

The determination of reaction order through experimental data is a fundamental aspect of chemical kinetics. libretexts.org Common methods involve analyzing the change in reaction rate as the concentration of reactants is varied or by fitting concentration-time data to integrated rate laws. libretexts.orglibretexts.org For many nitrate esters, thermal decomposition follows a first-order rate law. This is consistent with a unimolecular rate-determining step, specifically the homolytic cleavage of the RO-NO2 bond. uri.educore.ac.uk

Studies on a variety of nitrate esters have shown that the thermolysis generally adheres to first-order kinetics. core.ac.uk In the case of dinitrates where the nitrate groups are in a 1,5 relationship, such as in this compound, they tend to behave as independent mononitrates. uri.edu This implies that the decomposition of one nitrate group does not significantly influence the decomposition of the second. The initial and rate-determining step is proposed to be the reversible loss of nitrogen dioxide (NO2). uri.edu

The general method for determining reaction order from experimental data involves comparing the initial rates of reaction at different initial concentrations of the reactant. If doubling the concentration of the reactant quadruples the rate, the reaction is second-order with respect to that reactant. If the rate doubles, it is first-order. If the rate remains unchanged, it is zero-order. libretexts.org

Table 1: General Methods for Determining Reaction Order

| Method | Description |

|---|---|

| Method of Initial Rates | The initial rate of the reaction is measured at various initial concentrations of the reactants. The exponents in the rate law (the reaction orders) are then determined by observing how the rate changes as the concentrations change. libretexts.org |

| Integrated Rate Law Method | The concentration of a reactant is measured as a function of time. The data is then plotted in three different ways (concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time). The plot that results in a straight line indicates the order of the reaction (zero, first, or second, respectively). libretexts.org |

Solvent Effects on Reaction Rates and Reversibility of NO2 Loss (e.g., Solvent Cage Effects)

The solvent in which a reaction occurs can significantly influence its rate and mechanism. For the thermolysis of nitrate esters, the solvent plays a crucial role in the reversibility of the initial O-NO2 bond cleavage. uri.edu The homolysis of the RO-NO2 bond produces an alkoxy radical (RO•) and a nitrogen dioxide (NO2) molecule. These two species are initially trapped within a "cage" of solvent molecules. uri.educore.ac.uk

Research on various nitrate esters has demonstrated this relationship between solvent viscosity and reaction rate. uri.edu For instance, a noticeable increase in the reaction rate is observed as the solvent viscosity decreases. uri.edu

Table 2: Effect of Solvent Viscosity on Thermolysis Rate of Nitrate Esters

| Solvent | Viscosity (cP at 20°C) | Relative Rate of Thermolysis |

|---|---|---|

| Nujol | High | Slower |

| Dodecane | 1.38 | Intermediate |

| Octane | 0.54 | Faster |

This table illustrates the general trend observed for nitrate esters; specific rate data for this compound was not available. The trend shows that a decrease in solvent viscosity leads to an increase in the rate of reaction, supporting the solvent cage effect model. uri.edu

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction, providing detailed mechanistic insights. beilstein-journals.orgnih.gov In the study of nitrate ester decomposition, isotopic labeling, particularly with ¹⁵N, has been instrumental in confirming the reversibility of the RO-NO2 bond cleavage. uri.educore.ac.uk

By using a ¹⁵N-labeled nitrate ester (RO-¹⁵NO2) and observing its thermolysis in the presence of unlabeled ¹⁴NO2, researchers can track the exchange of nitrogen isotopes. If the O-N bond cleavage is reversible, the ¹⁵N-labeled alkoxy radical (RO•) can recombine not only with the originally liberated ¹⁵NO2 but also with the unlabeled ¹⁴NO2 present in the reaction mixture. This results in the formation of an unlabeled nitrate ester (RO-¹⁴NO2). The detection of this isotopically scrambled product provides strong evidence for the reversible nature of the initial homolysis step. uri.edu Such experiments have been crucial in substantiating the mechanism involving solvent cage effects and the external return of nitrogen dioxide. uri.educore.ac.uk

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include both semi-empirical and ab initio approaches, solve the Schrödinger equation to determine the electronic structure and bonding characteristics. For a molecule like 1,5-Pentanediol (B104693), dinitrate, these studies can elucidate the nature of the chemical bonds, particularly the C-O and O-NO2 bonds, which are critical to its energetic properties.

Key aspects investigated through quantum chemical studies include:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Mapping the electron density to identify regions of high and low electron density, which can indicate reactive sites.

Orbital Energies: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.

While specific data for 1,5-Pentanediol, dinitrate is scarce, studies on similar nitrate (B79036) esters provide a framework for understanding. For instance, calculations on pentaerythritol (B129877) tetranitrate (PETN) have provided detailed information on its bond lengths, angles, and charge distributions.

Illustrative Table: Calculated Bond Properties of a Generic Nitrate Ester

| Bond Type | Typical Bond Length (Å) | Typical Mulliken Charge on Key Atoms |

| C-O (ester) | 1.43 - 1.45 | C: +0.1 to +0.2, O: -0.3 to -0.4 |

| O-N (nitrate) | 1.40 - 1.42 | O: -0.3 to -0.4, N: +0.8 to +1.0 |

| N=O (nitrate) | 1.19 - 1.21 | N: +0.8 to +1.0, O: -0.4 to -0.5 |

Note: The values in this table are representative and intended for illustrative purposes. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of energetic materials, DFT is instrumental in elucidating reaction pathways, particularly the initial steps of decomposition, which are crucial for understanding sensitivity and performance.

DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energy of the molecule at various geometries, a potential energy surface can be constructed. This surface helps in identifying the lowest energy pathways for chemical reactions.

Locate Transition States: Transition states are the high-energy structures that connect reactants and products. Identifying the geometry and energy of transition states is key to calculating reaction rates.

Determine Reaction Energetics: DFT can provide the enthalpy and free energy changes for a reaction, indicating whether it is energetically favorable.

For this compound, DFT could be applied to study the homolytic cleavage of the O-NO2 bond, which is often the initial step in the decomposition of nitrate esters.

Molecular Dynamics Simulations of Decomposition and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of molecular behavior. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic processes of decomposition and the nature of intermolecular interactions in the condensed phase.

Applications of MD simulations for this compound would include:

Simulating Thermal Decomposition: By simulating the molecule at high temperatures, the initial chemical events leading to decomposition can be observed. This can reveal the primary decomposition products and the sequence of bond-breaking events.

Investigating Intermolecular Forces: In a condensed phase, intermolecular interactions such as van der Waals forces and dipole-dipole interactions play a significant role in the material's properties. MD simulations can quantify these interactions.

Predicting Bulk Properties: Properties like density, heat capacity, and viscosity can be predicted from MD simulations of the bulk material.

Reactive force fields, such as ReaxFF, are often employed in MD simulations of energetic materials to model chemical reactions accurately.

Theoretical Predictions of Thermochemical and Kinetic Parameters

Computational methods are invaluable for predicting thermochemical and kinetic parameters that are often difficult or hazardous to measure experimentally.

Key parameters that can be predicted include:

Bond Dissociation Energies (BDEs): The energy required to break a specific bond homolytically. The weakest bond in an energetic molecule, often referred to as the "trigger linkage," is a critical indicator of its stability. For this compound, the O-NO2 bond is expected to have the lowest BDE.

Activation Barriers: The energy difference between the reactants and the transition state. This is a crucial parameter for determining the rate of a chemical reaction.

Heats of Formation: The enthalpy change when a compound is formed from its constituent elements in their standard states. This is a fundamental property for calculating the energy output of an explosive.

Illustrative Table: Predicted Thermochemical and Kinetic Data for a Nitrate Ester

| Parameter | Predicted Value | Method |

| O-NO2 Bond Dissociation Energy | 35 - 45 kcal/mol | DFT (B3LYP) |

| C-O Bond Dissociation Energy | 80 - 90 kcal/mol | DFT (B3LYP) |

| Activation Energy for O-NO2 Cleavage | 38 - 48 kcal/mol | DFT (B3LYP) |

| Gas-Phase Heat of Formation | -80 to -100 kcal/mol | G4 Theory |

Note: These values are representative for nitrate esters and are for illustrative purposes only. Specific calculations are required for this compound.

Computational Approaches for Understanding Molecular Stability

The stability of an energetic material is a complex property influenced by both its molecular and bulk characteristics. Computational chemistry offers several approaches to assess and understand molecular stability.

These approaches include:

Analysis of Electrostatic Potential: The electrostatic potential mapped onto the electron density surface can reveal regions susceptible to nucleophilic or electrophilic attack. For energetic materials, positive potential regions are often associated with sensitivity.

Frontier Molecular Orbital Analysis: As mentioned earlier, a large HOMO-LUMO gap generally correlates with higher molecular stability.

Bond Order Analysis: Calculating the bond order of key bonds can provide a quantitative measure of their strength and susceptibility to cleavage.

Vibrational Frequency Analysis: The vibrational modes of a molecule can provide insights into its stability. Low-frequency modes can sometimes be associated with decomposition pathways.

By combining these computational techniques, a comprehensive understanding of the factors governing the stability of this compound can be achieved, guiding the design of safer and more reliable energetic formulations.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic techniques are fundamental for separating 1,5-Pentanediol (B104693), dinitrate from complex mixtures and quantifying its presence. Gas Chromatography (GC) coupled with various detectors is a powerful tool for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. For nitrate (B79036) esters like 1,5-Pentanediol, dinitrate, which can be thermally labile, specific GC inlet conditions, such as programmed temperature ramps and shorter columns, can be employed to minimize decomposition before analysis. iu.edu The mass spectrum of this compound, obtained through electron ionization (EI), provides a unique fragmentation pattern that aids in its identification. nist.gov The kinetics of thermal decomposition of nitrate esters, including this compound, can be studied using GC with a flame-ionization detector. uri.edu

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): GC-FTIR provides complementary information to GC-MS by identifying functional groups present in the separated compounds. uri.edu The vapor phase IR spectra of nitrate esters exhibit characteristic absorbances that allow for their differentiation. ojp.gov This technique is particularly useful for distinguishing between isomers and understanding the molecular structure of the analyte and its degradation products.

A summary of typical GC conditions for nitrate ester analysis is provided below.

| Parameter | Setting |

| GC Column | Capillary column (e.g., SPB-5) uri.edu |

| Inlet Mode | Multi-mode with temperature programming iu.edu |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Fourier Transform Infrared (FTIR) uri.edu |

| Carrier Gas | Inert gas (e.g., Helium, Nitrogen) |

Mass Spectrometry for Identification of Parent Compound and Degradation Products

Mass spectrometry is a critical tool for the definitive identification of this compound and its degradation products due to its high sensitivity and specificity.

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS offers high mass resolution and accuracy, which is invaluable for determining the elemental composition of the parent compound and its transformation products. mountainscholar.org While direct TOF-MS data for this compound is not extensively published, the technique has been used to study the decomposition of other nitrate esters like pentaerythritol (B129877) tetranitrate (PETN), providing insights into their complex degradation pathways. uri.edu The high-speed data acquisition of TOF-MS is also advantageous for analyzing transient species formed during reactions. scripps.edu

The thermal decomposition of this compound, has been shown to yield the parent diol as the major product, along with a smaller amount of tetrahydropyran (B127337). uri.edu The proposed mechanism involves the stepwise reduction of each alkoxy radical. uri.edu

Spectroscopic Methods for Real-time Monitoring of Reactions and Product Evolution

Spectroscopic techniques that allow for real-time analysis are essential for understanding the kinetics and mechanisms of reactions involving this compound.

Infrared (IR) Spectroscopy: Mid-IR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, including those involving nitrate esters. researchgate.net The technique can be used to track the disappearance of reactants and the formation of products and intermediates by monitoring specific absorption bands. bruker.comamericanpharmaceuticalreview.com For instance, the O-NO2 stretching vibrations in nitrate esters provide a clear spectroscopic signature.

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons (free radicals). acs.org The thermal decomposition of nitrate esters can involve free-radical mechanisms, and ESR has been used to study these processes in related compounds like nitrocellulose and nitroglycerin. researchgate.net This technique can provide valuable information on the formation of radical intermediates during the degradation of this compound.

Sampling and Pre-concentration Strategies for Trace Analysis in Complex Matrices

Analyzing trace amounts of this compound in complex environmental or forensic samples requires effective sampling and pre-concentration steps to enhance sensitivity and remove interfering substances. researchgate.netbohrium.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of organic explosives, including nitrate esters, from various matrices like water and soil. epa.govbohrium.com Polymeric reversed-phase sorbents, such as "hydrophilic-lipophilic balanced" (HLB) sorbents, have demonstrated high recoveries for a broad range of explosive compounds. researchgate.net The choice of the appropriate SPE sorbent and elution solvent is critical for achieving optimal recovery and purity of the analyte. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to pre-concentrate analytes from aqueous samples prior to GC analysis. researchgate.net The selection of the SPME fiber coating is crucial and depends on the polarity of the target analytes. researchgate.net

A comparison of common pre-concentration techniques is presented below.

| Technique | Principle | Advantages | Common Sorbents/Fibers |

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High recovery, good for larger sample volumes, effective matrix removal. bohrium.com | Polymeric (e.g., HLB), C18 researchgate.netbohrium.com |

| Solid-Phase Microextraction (SPME) | Analyte adsorption onto a coated fiber. | Solvent-free, simple, good for trace analysis in clean matrices. researchgate.net | Polydimethylsiloxane (PDMS), Polyacrylate (PA) |

Environmental Fate and Transformation in Diverse Media

Air-Water Partitioning and Henry's Law Constants

The partitioning of 1,5-Pentanediol (B104693), dinitrate between the atmospheric and aqueous phases is a critical factor in its environmental distribution. This behavior is quantified by the Henry's Law Constant (HLC), which relates the partial pressure of the compound in the gas phase to its concentration in the aqueous phase at equilibrium. A higher HLC value indicates a greater tendency for the compound to volatilize from water into the air. For 1,5-Pentanediol, dinitrate, a specific HLC has been determined, providing insight into its environmental partitioning. noaa.gov

Henry's Law Constant for this compound

| Compound | Henry's Law Constant (M/atm) | Reference |

|---|---|---|

| This compound | 1.2 x 10² | Fischer and Ballschmiter [1998b] noaa.gov |

Henry's Law Constants can be determined through various experimental and predictive techniques. epa.gov

Experimental Methodologies : Direct measurement of HLC is often performed using laboratory techniques that can be broadly categorized as two-phase closed systems or open systems. epa.govresearchgate.net

Two-Phase Closed Systems : In this method, the compound is allowed to equilibrate between a known volume of water and a gas phase in a sealed container. By measuring the concentration in at least one phase and knowing the total amount of the compound, the partition coefficient can be calculated. epa.gov

Open Systems : These techniques involve passing a stream of gas through a liquid volume containing the compound. The HLC is then calculated from the rate at which the compound is stripped from the liquid phase. epa.gov

Predictive Methodologies : When experimental data is unavailable, HLC can be estimated. This is often done by calculation using other known physicochemical properties, such as a compound's vapor pressure and its solubility in water. researchgate.net Additionally, values can sometimes be obtained from documented literature or databases. epa.gov

The molecular structure of a chemical has a profound impact on its Henry's Law Constant. The presence of functional groups that affect a molecule's polarity, and thus its water solubility and vapor pressure, are key determinants. For instance, the parent compound, 1,5-Pentanediol, has an estimated HLC of 3.1 x 10⁻⁷ atm-m³/mol (equivalent to approximately 1.7 x 10⁻² M/atm), which is orders of magnitude lower than that of its dinitrate ester (1.2 x 10² M/atm). noaa.govnih.gov This vast difference underscores the role of the two nitrate (B79036) groups in decreasing the molecule's affinity for the aqueous phase and increasing its volatility relative to the diol.

Environmental parameters also influence air-water partitioning. The presence of dissolved salts in water, for example, can alter the HLC of an organic compound through the "salting-out" effect. acs.org Strong electrostatic interactions between the salt ions and water molecules can reduce the solvation of the organic compound, effectively "pushing" it toward the surface and into the gas phase, thereby increasing its effective HLC. acs.org

Quantitative Structure-Property Relationship (QSPR) models are in silico methods used to predict the physicochemical properties and environmental fate of chemicals based on their molecular structure. ecetoc.orgtandfonline.com These models are particularly valuable for assessing chemicals when experimental data is scarce, offering a cost-effective and time-efficient alternative to laboratory studies. ecetoc.orgresearchgate.net

QSPR models are built by correlating the property of interest (e.g., partition coefficients, degradation rates) for a range of chemicals with calculated molecular descriptors. ecetoc.org These descriptors can include:

Constitutional descriptors : Number of atoms, types of atoms. tandfonline.com

Topological descriptors : Indices related to molecular connectivity. tandfonline.com

Geometric descriptors : Molecular surface area and volume. tandfonline.com

Quantum-chemical descriptors : Dipole moment, polarizability. tandfonline.com

For environmental partitioning, QSPR models can estimate key parameters like the octanol-water partition coefficient (Kow) and Henry's Law Constant, which are crucial for assessing a chemical's potential for bioaccumulation and long-range transport. researchgate.netresearchgate.net

Correlation of Henry's Law Constants with Molecular Structure and Environmental Parameters

Abiotic Degradation Processes in Natural and Engineered Systems

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes. For organic nitrates like this compound, the most relevant abiotic degradation pathways are hydrolysis and photolysis. publications.gc.ca

Hydrolysis : This process involves the reaction of the compound with water, which can lead to the cleavage of the nitrate ester bonds. For other energetic nitrate esters, such as PETN (pentaerythritol tetranitrate), hydrolysis has been shown to result in the sequential removal of nitrate groups, forming dinitrate and mononitrate products. publications.gc.ca The rate of hydrolysis is often dependent on pH, with abiotic degradation of some compounds being more significant at high pH. researchgate.net

Photolysis : Sunlight can provide the energy to break chemical bonds. Photolysis can be a significant degradation pathway for compounds present in the upper layers of water bodies or in the atmosphere. publications.gc.ca For some nitroaromatic compounds, photolysis leads to the formation of photodegradable intermediates. publications.gc.ca

While abiotic processes contribute to the degradation of this compound, it is important to note that for its precursor, glutaraldehyde, biotic degradation has been shown to be significantly faster than abiotic degradation under neutral pH conditions. researchgate.net

Transport and Dispersion Modeling in Atmospheric and Aqueous Environments

Once released into the environment, the movement and dilution of this compound can be predicted using transport and dispersion models. ny.gov

In the atmosphere, Gaussian plume models are commonly used for regulatory purposes to estimate the downwind concentrations of pollutants released from a specific point, such as a stack or a tank breather filter. ny.govhanford.gov These models use the release rate, meteorological conditions (wind speed, atmospheric stability), and source characteristics to calculate the average annual concentration at receptor locations. ny.gov This modeling is a key component of dose assessments required to demonstrate compliance with public exposure limits. ny.gov

In aqueous environments, transport is governed by advection (movement with the flow of water) and dispersion (spreading due to turbulence and molecular diffusion). The ultimate fate is also heavily influenced by partitioning to sediment and rates of degradation.

Behavior and Transformation in Complex Chemical Waste Streams (e.g., Tank Headspaces)

This compound has been identified as a chemical of concern in the complex environment of high-level radioactive waste tanks, such as those at the Hanford Site. hanford.govhanfordvapors.com It is recognized as a degradation product resulting from the ongoing chemical reactions within the waste mixtures stored in these tanks. hanford.gov

The tank headspace—the air space above the liquid and solid waste—is a dynamic system. The concentration of volatile and semi-volatile compounds like this compound is determined by the balance between its rate of generation from the waste and its rate of removal through the tank's ventilation system. hanford.gov Characterization studies of these headspaces have provided quantitative data on its presence.

Reported Concentrations of this compound in Tank Headspaces

| Parameter | Value (ppm) | Reference |

|---|---|---|

| Screening Value | 0.0035 | hanfordvapors.com |

| Historical Maximum Concentration | 0.058 | hanfordvapors.com |

The presence of this compound in tank headspaces necessitates its inclusion in industrial hygiene and safety assessments to ensure worker protection. hanford.gov

Applications in Advanced Materials Science and Specialized Chemical Synthesis

Role as Precursor Compounds in Polymer Chemistry and Material Synthesis

Unlike its precursor 1,5-Pentanediol (B104693), which serves as a common diol monomer in condensation polymerization, 1,5-Pentanediol, dinitrate is not typically employed as a building block for conventional, non-energetic polymers. The nitrate (B79036) ester functional groups (-ONO₂) are not conducive to the standard polymerization reactions used to create materials like polyesters or polyurethanes. These reactions typically require hydroxyl (-OH) or carboxyl (-COOH) groups.

The primary focus in the context of polymers involving nitrate esters is on energetic materials. There is limited information available on the use of this compound as a monomer in polymerization reactions. core.ac.uk Its application in material synthesis is overwhelmingly directed by its energetic properties rather than an ability to form long-chain, stable, non-energetic polymers.

Integration into Specialized Chemical Reaction Sequences

The most significant specialized chemical reaction sequence involving this compound is its thermal decomposition. This process is central to its function as an energetic material and has been a subject of study to understand its stability and performance.

Research into the thermolysis of nitrate esters provides insight into this reaction. The rate-determining step in the thermal decomposition of primary nitrate esters like this compound is generally the homolytic cleavage of the RO-NO₂ bond. scribd.com This bond scission initiates a cascade of rapid, exothermic reactions, producing various gaseous products and releasing a significant amount of energy. This decomposition pathway underscores its classification as an explosive compound. scribd.comscribd.com

Exploration of Non-Energetic Applications in Functional Materials

A review of available scientific and technical literature indicates a notable lack of exploration into non-energetic applications for this compound in the field of functional materials. The compound's inherent characteristics as a flammable and explosive material appear to be the dominant focus of research and development. scribd.comscribd.com

Its identification as a chemical of potential concern at hazardous waste sites, such as the Hanford Site, is due to its toxicological properties and reactivity, not its application in functional materials. unt.eduhanfordvapors.com The principal toxic effects associated with organic nitrates are related to vasodilation and methemoglobinemia. unt.eduhanfordvapors.com These hazardous properties, combined with its explosive nature, likely limit its consideration for applications in common consumer or industrial functional materials where stability and safety are paramount.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches for Dinitrate Esters

Traditional synthesis of nitrate (B79036) esters often involves strong acids like sulfuric and nitric acid mixtures, which pose significant environmental and safety hazards. core.ac.uk The disposal of spent acid liquors from these processes is a persistent challenge. core.ac.uk Consequently, a major thrust of current research is the development of greener and more sustainable synthetic routes.

One promising avenue is the use of dinitrogen pentoxide (N₂O₅) in an inert solvent as a nitrating agent. core.ac.uk This method avoids the use of strong acids and can proceed cleanly with good yields. core.ac.uk A particularly innovative "nitrodesilylation" technique involves the reaction of N₂O₅ with silyl (B83357) ethers. This approach is advantageous as it does not liberate acids; the silyl nitrate co-product can even be utilized for further nitrations, minimizing waste. core.ac.uk

Mechanochemistry, which uses mechanical force to induce chemical reactions, is another emerging green approach. rsc.org The development of bench-stable, organic nitrating reagents, such as those based on a saccharin (B28170) scaffold, for use in solvent-minimized ball milling conditions, represents a significant step forward. rsc.org These methods offer improved green metrics compared to conventional solvent-based processes. rsc.org Other novel catalytic methods are also being explored, such as the use of magnesium triflate with N,6-dinitrosaccharin for the mild and selective O-nitration of alcohols, which demonstrates broad substrate scope and functional group tolerance. researchgate.net

Researchers are also investigating alternative nitrating systems, such as mixtures of nitric acid with acetic anhydride (B1165640), which allow for nitration at ambient temperatures. researchgate.net Europium triflate-catalyzed nitration using commercial nitric acid has also been shown to be a scalable and efficient method for preparing aliphatic nitroesters. researchgate.net These advancements point towards a future where the synthesis of dinitrate esters like 1,5-Pentanediol (B104693), dinitrate can be achieved with significantly reduced environmental impact.

Advanced Computational Studies for Predictive Modeling of Reactivity and Stability

Computational chemistry offers powerful tools for understanding and predicting the properties of energetic materials at the molecular level. Advanced computational studies are increasingly being employed to model the reactivity and stability of dinitrate esters, providing insights that are difficult to obtain through experiments alone.

Quantum molecular dynamics (QMD) simulations, using methods like density functional tight binding (DFTB), are being used to investigate the initial chemical events in the decomposition of nitrate esters under conditions that mimic impact tests. researchgate.netaip.org These simulations can correlate changes in molecular structure with the subsequent decomposition pathways and energy release, helping to understand and predict explosive sensitivity. researchgate.netnih.gov For instance, studies on pentaerythritol (B129877) tetranitrate (PETN) and its derivatives have shown that QMD can accurately predict reaction energies and reveal how the electronic structure evolves during decomposition. aip.orgscispace.com

Density functional theory (DFT) is another key tool for studying the electronic structure, electron density distribution, and energetic properties of nitrate esters. scispace.com It can be used to calculate heats of formation and reaction energies for decomposition pathways, which are crucial parameters for assessing the performance and stability of energetic materials. scispace.com For example, DFT calculations have been used to study the complexation of uranyl nitrate with alkyl phosphate (B84403) ligands, predicting stability constants that align well with experimental values. acs.org

These computational approaches allow for the systematic study of how modifications to the molecular structure of dinitrate esters, such as substituting functional groups, affect their stability and reactivity. nih.gov By providing a deeper understanding of the fundamental chemical processes, predictive modeling can guide the design of new energetic materials with tailored properties.

In-depth Mechanistic Insights into Complex Degradation Pathways in Varied Environments

Understanding the degradation of 1,5-Pentanediol, dinitrate and other dinitrate esters is crucial for assessing their environmental fate, stability, and safety. Research in this area focuses on elucidating the complex chemical reactions that occur under various conditions.

The thermal decomposition of nitrate esters is a key area of study. For this compound, thermal decomposition has been shown to proceed via a stepwise reduction of each alkoxy radical, with the parent diol being the major product and a small amount of tetrahydropyran (B127337) also formed. uri.edu This suggests that for dinitrates with a 1,5-relationship, the nitrate groups behave as isolated mononitrates. uri.edu In contrast, dinitrates in a 1,3 or 1,4 relationship can exhibit intramolecular reactions. uri.edu The initial and rate-determining step in the thermal decomposition of many primary nitrate esters is the homolytic cleavage of the RO-NO₂ bond, forming an alkoxy radical and nitrogen dioxide. uri.edu

The environmental fate of alkyl dinitrates is also a significant concern. Studies on the physicochemical properties of a series of alkyl dinitrates, such as their vapor pressure, water solubility, and partition coefficients, help to predict their distribution in the environment. researchgate.net The atmospheric lifetime of organic nitrates is influenced by factors such as photolysis and reaction with hydroxyl (·OH) radicals. copernicus.orgcopernicus.org The degradation pathways can be complex, involving both gas-phase and aqueous-phase chemistry. copernicus.org For example, the photolysis of alkyl nitrates is known to yield an alkoxy radical and NO₂. dtic.mil

Microbial degradation is another important pathway. Studies on pentaerythritol tetranitrate (PETN) have shown that indigenous soil microbial communities can efficiently remove it under both aerobic and anaerobic conditions, provided a carbon source is available. publications.gc.ca Understanding these degradation mechanisms is essential for developing remediation strategies for sites contaminated with these compounds.

Exploration of Untapped Application Domains for Dinitrate Ester Chemistry

While the primary application of many dinitrate esters is as energetic materials, ongoing research is exploring new and untapped domains for this class of compounds.

One of the most significant areas of exploration is their use as energetic plasticizers in propellant and explosive formulations. scispace.comsid.irresearchgate.netrsc.org Energetic plasticizers are added to polymer binders to improve mechanical properties, such as flexibility, and to enhance the energy content of the formulation. researchgate.netresearchgate.net Dinitrate esters like this compound could potentially serve this role, modifying the mechanical properties of energetic materials to improve safety characteristics. scispace.com Research in this area focuses on synthesizing novel energetic plasticizers with improved thermal stability, energy content, and compatibility with polymer binders. researchgate.netresearchgate.net

Another important, albeit more established, application for some organic nitrates is in the pharmaceutical industry . ijcrt.orgdrugbank.com For example, isosorbide (B1672297) dinitrate is a well-known vasodilator used for the treatment of angina pectoris. ijcrt.orgdrugbank.comgoogle.comscienceopen.com The mechanism of action involves the release of nitric oxide (NO), which leads to the relaxation of smooth muscle cells and vasodilation. ijcrt.orgdrugbank.com There is potential for the development of new nitrate ester-based drugs with improved bioavailability and targeted delivery.

The unique chemical properties of dinitrate esters also open up possibilities in other areas of organic synthesis . They can serve as intermediates in the synthesis of other valuable compounds. Furthermore, the broader field of nitrate chemistry is seeing applications in areas like the development of fuel additives and as reagents in novel chemical transformations. researchgate.netresearchgate.net The regioselective halonitrooxylation of alkenes to produce β-halonitrates is one such example of the expanding utility of nitrate-containing reagents in synthetic chemistry. nih.gov

Q & A

Q. What are the primary synthesis routes for 1,5-pentanediol in academic research, and how do they compare in efficiency?

1,5-Pentanediol is synthesized via two main routes:

- Petrochemical routes : Traditional methods involve hydrogenation of glutaric acid or its esters, derived from adipic acid byproducts in cyclohexanol/cyclohexanone oxidation. This process is energy-intensive and costly, with limited sustainability .

- Biomass-derived routes : Catalytic hydrogenolysis of furfural (a biomass platform molecule) is a renewable alternative. Bimetallic Ru–SnOx/γ-Al2O3 catalysts achieve 75% selectivity for 1,5-pentanediol in aqueous-phase reactions at mild conditions (e.g., 120°C, 3 MPa H₂) . Microbial biosynthesis using engineered E. coli with YqhD (aldehyde reductase) and CAR (carboxylic acid reductase) genes converts 5-hydroxyvalerate to 1,5-pentanediol, though yields require optimization via ATP/NADPH cofactor balancing .

Q. How do thermochemical properties of 1,5-pentanediol influence its application in polymer research?

Key thermochemical data include:

- Boiling point : 512 ± 7 K (239–246°C) .

- Entropy of fusion : 63.4 J/mol·K at 248 K .

- Density : 0.99 g/cm³ at 20°C .

These properties enable its use in high-temperature polymer processing (e.g., polyesters, polyurethanes) and solvent-resistant formulations. Its low vapor pressure (>0.01 hPa at 20°C) ensures stability in UV-curable coatings and bio-based plastics .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,5-pentanediol?

- IR spectroscopy : Identifies hydroxyl (O–H) and C–O stretching bands (1050–1250 cm⁻¹) in liquid-phase analysis .

- Gas chromatography (GC) : Kovats retention indices on non-polar columns (e.g., 620) differentiate it from isomers like 1,2-pentanediol .

- Mass spectrometry (MS) : Electron ionization fragments at m/z 104 (molecular ion) and 57 (C₃H₅O⁺) confirm purity .

Advanced Research Questions

Q. What challenges exist in achieving high selectivity for 1,5-pentanediol over 1,2-pentanediol during furfural hydrogenolysis?

Selectivity is hindered by competing reaction pathways:

- Steric effects : Direct C–O cleavage at the 1,5-position favors 1,5-pentanediol, while 1,2-pentanediol forms via partial hydrogenation and ring-opening. Pt@Al₂O₃ catalysts reduce steric hindrance, achieving 75% selectivity for 1,5-pentanediol by directing adsorption of the furfuryl alcohol -CH₂OH group .

- Catalyst design : Bimetallic Ru–SnOx/γ-Al₂O₃ enhances hydrogenolysis activity by stabilizing intermediates, but competing hydration steps require pH control (neutral to slightly acidic) .

Q. How do computational studies clarify reaction mechanisms in 1,5-pentanediol synthesis?

Density functional theory (DFT) reveals:

- Energy barriers : Similar activation energies (Eₐ) for 1,2- and 1,5-pentanediol formation explain poor selectivity predictions via thermodynamics alone .

- Adsorption configurations : Furfuryl alcohol binds preferentially via the hydroxymethyl group on Pt surfaces, aligning with experimental selectivity trends .

Q. What contradictions exist in reported thermochemical data for 1,5-pentanediol, and how can they be resolved?

Discrepancies include:

- Boiling point : Values range from 240–242°C (GC data) to 239–246°C (NIST averaged values) .

- Melting point : Reported as -16°C (industrial assays) vs. 15.7°C (controlled calorimetry) .

Standardization using high-purity samples and calibrated differential scanning calorimetry (DSC) is recommended to resolve inconsistencies .

Q. What advancements have been made in microbial biosynthesis of 1,5-pentanediol?

Recent work by Beijing University of Chemical Technology engineered an energy-conserving pathway in E. coli:

- Synthetic pathway : Combines NADPH-dependent alcohol dehydrogenases and ATP-efficient reductases to convert lysine-derived intermediates into 1,5-pentanediol, achieving 85% carbon yield .

- Cofactor balancing : NADPH regeneration via glucose-6-phosphate dehydrogenase boosts titer 2.3-fold .

Methodological Considerations

Q. How can researchers optimize catalyst performance for furfural-to-1,5-pentanediol conversion?

- Bimetallic systems : Ru–SnOx/γ-Al₂O₃ (Sn/Ru molar ratio = 1.5) maximizes Lewis acid sites for C–O bond activation .

- Reaction conditions : Aqueous-phase reactions at 120°C and 3 MPa H₂ minimize side reactions (e.g., decarbonylation) .

- Post-synthesis treatment : Acid washing (e.g., 0.1 M HNO₃) removes coke deposits and restores catalyst activity .

Q. What strategies address scalability challenges in biomass-derived 1,5-pentanediol production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.